5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide
Description
5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide, also known as niclosamide (CAS RN: 50-65-7), is a salicylanilide derivative with a molecular formula of C₁₃H₈Cl₂N₂O₄ and a molecular weight of 327.12 g/mol . Structurally, it features a 5-chloro-2-hydroxybenzamide core linked to a 2-chloro-6-nitrophenyl group. Its synthesis typically involves coupling 5-chlorosalicylic acid with substituted anilines under standard amide-forming conditions .
Niclosamide exhibits poor solubility in aqueous media (1.6 mg/mL in DMSO) but forms stable crystalline structures through hydrogen bonding, as demonstrated in its methanol solvate and hydrate forms . Its bioactivity is attributed to the electron-withdrawing nitro and chloro groups, which enhance interactions with biological targets such as mitochondrial enzymes and nuclear factor-κB (NFĸB) pathways .
Properties
IUPAC Name |
5-chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-4-5-11(18)8(6-7)13(19)16-12-9(15)2-1-3-10(12)17(20)21/h1-6,18H,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIFMJTINGJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649148 | |
| Record name | 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008121-01-4 | |
| Record name | 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-6-nitroaniline.
Acylation: The nitrated product is then acylated with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to the presence of nitro and chloro groups, which are known to enhance biological activity.
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, including polymers and dyes.
Environmental Chemistry: It is studied for its role in the degradation of pollutants, particularly in the context of bioremediation.
Mechanism of Action
The mechanism by which 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in antimicrobial applications.
Radical Scavenging: The hydroxy group can act as a radical scavenger, protecting cells from oxidative damage.
Comparison with Similar Compounds
Antimicrobial Activity
- Niclosamide derivatives with 3-chlorophenyl (compound 6) or 3-trifluoromethylphenyl (compound 11) substituents exhibit superior antifungal activity (MIC: 0.49–7.81 μmol/L) compared to fluconazole .
- Derivatives with 4-chloro-3-fluorophenyl groups (compound 12) show potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 1.95 μmol/L) .
Anticancer Activity
- 5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide inhibits HL-60 leukemia cell proliferation (IC₅₀: <10 μmol/L) and NFĸB pathways, outperforming niclosamide in selectivity .
- Hydroxyphenyl derivatives (e.g., compound 14) exhibit moderate cytotoxicity but lower solubility, limiting therapeutic utility .
Physicochemical Properties
- Solubility : Niclosamide’s poor solubility (1.6 mg/mL in DMSO) is improved in derivatives like B17 (10.6 mg/mL), which features a fused oxazine-dione ring .
- Crystallinity : Hydrogen-bonded linear chains in niclosamide’s crystal lattice enhance stability, whereas analogues with bulky substituents (e.g., piperidinyl groups in compound 15) exhibit lower melting points (219°C) .
Structure–Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Nitro and chloro groups at ortho/para positions optimize redox activity and target binding .
Hydrophobic Substituents : Trifluoromethyl or chlorophenyl groups enhance membrane permeability but may reduce aqueous solubility .
Stereochemistry : (R)-enantiomers generally show higher antimicrobial activity, while (S)-enantiomers excel in inhibiting photosynthetic electron transport (PET) .
Biological Activity
5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide, commonly known as Niclosamide, is a compound with significant biological activity, particularly in the fields of oncology and parasitology. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 50-65-7
- Molecular Formula : C13H8Cl2N2O3
Niclosamide exhibits multiple mechanisms that contribute to its biological activity:
- Antiparasitic Activity : Initially developed as an anthelmintic agent, Niclosamide is effective against cestodes by inhibiting their mitochondrial function and disrupting energy metabolism .
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Anticancer Properties :
- Inhibition of STAT3 Pathway : Niclosamide selectively inhibits the STAT3 signaling pathway, which is often constitutively active in various cancers. This inhibition leads to reduced expression of anti-apoptotic genes such as Bcl-2 and Bcl-xL, promoting apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that Niclosamide induces cell cycle arrest in the G1 phase, leading to decreased proliferation of cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
- Reactive Oxygen Species Modulation : It enhances reactive oxygen species (ROS) levels in cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies and Experimental Data
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Cancer Cell Line Studies :
- In vitro studies demonstrated that Niclosamide significantly reduced cell viability in HCT-116 and MCF-7 cells. The compound induced apoptosis through upregulation of pro-apoptotic genes (BAX) and downregulation of anti-apoptotic genes (Bcl-2) .
- A comparative study involving a novel derivative (Compound X1) showed enhanced cytotoxicity compared to Niclosamide itself, indicating potential for further drug development .
- Toxicological Profile :
Tables Summarizing Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between activated benzoyl chloride intermediates and substituted anilines. Key parameters include:
- Reagent Selection : Use of coupling agents like acetic acid as a catalyst in ethanol under reflux (4–5 hours) for Schiff base formation .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 50–80°C enhance reactivity, while lower temperatures (0–20°C) reduce side reactions in halogenation steps .
- Workup : Crystallization from ethanol improves purity, monitored by TLC for reaction completion .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., DMSO-d6 solvent) confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.48–8.83 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated 357.9518, observed 357.9529) .
- X-ray Crystallography : Resolves nitro and chloro group orientations in the solid state, critical for structure-activity studies .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures and hygroscopicity risks .
- Photostability : Expose to UV-Vis light and monitor degradation via HPLC to evaluate nitro group susceptibility .
- Storage : Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., microbial enzymes) using AutoDock Vina, focusing on hydrogen bonds with the hydroxy and nitro groups .
- Machine Learning : Train models on existing antimicrobial data to predict bioactivity and guide derivative synthesis .
Q. What experimental design strategies minimize variability when studying structure-activity relationships (SAR)?
- Methodological Answer :
- Factorial Design : Use a 2 design to evaluate variables (e.g., substituent position, solvent polarity) and their interactions on bioactivity .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., temperature, catalyst loading) for maximal yield .
- Statistical Validation : Apply ANOVA to confirm significance of observed trends (p < 0.05) .
Q. How can contradictions in reported synthesis or bioactivity data be resolved?
- Methodological Answer :
- Replication Studies : Reproduce conflicting protocols with strict control of humidity, oxygen levels, and reagent purity .
- Cross-Validation : Compare multiple analytical techniques (e.g., NMR vs. IR) to confirm structural consistency .
- Meta-Analysis : Systematically review literature to identify outliers and contextualize experimental conditions (e.g., microbial strain variability in antimicrobial assays) .
Q. What advanced methodologies enable real-time monitoring of reaction kinetics for this compound?
- Methodological Answer :
- In Situ FTIR : Track intermediate formation (e.g., nitro reduction) during synthesis .
- Microreactor Systems : Enhance heat/mass transfer for precise control of exothermic steps (e.g., nitration) .
- AI-Driven Automation : Integrate robotic platforms with real-time HPLC feedback to adjust reaction parameters dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
